molecular formula C11H12ClN B055541 1-Amino-2-methylnaphthalene Hydrochloride CAS No. 111180-78-0

1-Amino-2-methylnaphthalene Hydrochloride

Cat. No.: B055541
CAS No.: 111180-78-0
M. Wt: 193.67 g/mol
InChI Key: PEBKGVSIRFSIGW-UHFFFAOYSA-N
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Preparation Methods

1-Amino-2-methylnaphthalene Hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-Amino-2-methylnaphthalene with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving 1-Amino-2-methylnaphthalene in a suitable solvent, such as ethanol, and then adding hydrochloric acid to the solution. The resulting mixture is then heated to facilitate the reaction and the product is isolated by crystallization .

Chemical Reactions Analysis

1-Amino-2-methylnaphthalene Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-methylnaphthalene Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-methylnaphthalene Hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been studied as an oxidation inhibitor for mineral oils, where it imparts antioxidant protection by scavenging free radicals and preventing oxidative degradation. The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

1-Amino-2-methylnaphthalene Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-methylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBKGVSIRFSIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639976
Record name 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111180-78-0
Record name 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylnaphthalene Hydrochloride
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1-Amino-2-methylnaphthalene Hydrochloride
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Customer
Q & A

Q1: What is the role of 1-amino-2-methylnaphthalene hydrochloride in the synthesis of the naphthylimido-substituted hexamolybdate compound?

A1: this compound serves as the source of the naphthylimido ligand in the synthesis. The reaction with [(n-C4H9)4N]4[α-Mo8O26] in the presence of 1,3-dicyclohexylcarbodiimide leads to the substitution of an oxygen atom in the hexamolybdate framework with the naphthylimido group []. This modification significantly influences the compound's crystal structure and optical properties.

Q2: How does the use of this compound contribute to the study of polymorphism in organic-inorganic hybrid materials?

A2: The research demonstrates that by using this compound in the synthesis, three distinct solvent-free crystalline phases of [(n-C4H9)4N]2[Mo6O18(N-1-C10H(6)-2-CH3)] can be isolated by varying the solvent polarity and crystallization speed []. This highlights the influence of organic components, like the incorporated naphthylimido group, on the packing and supramolecular assembly of the hybrid material, offering insights into the factors controlling polymorphism in this class of compounds.

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